molecular formula C13H13F3IN B14313173 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide CAS No. 116319-68-7

2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide

Cat. No.: B14313173
CAS No.: 116319-68-7
M. Wt: 367.15 g/mol
InChI Key: UDEGJUCJMRXAJN-UHFFFAOYSA-M
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Description

2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is a chemical compound with the molecular formula C13H13F3N.I. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with 4,4,4-trifluorobutyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The product is typically purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of isoquinoline N-oxides or reduced isoquinoline compounds .

Scientific Research Applications

2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the isoquinoline moiety can interact with specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is unique due to the presence of both the isoquinoline ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the isoquinoline moiety provides a versatile platform for chemical modifications .

Properties

CAS No.

116319-68-7

Molecular Formula

C13H13F3IN

Molecular Weight

367.15 g/mol

IUPAC Name

2-(4,4,4-trifluorobutyl)isoquinolin-2-ium;iodide

InChI

InChI=1S/C13H13F3N.HI/c14-13(15,16)7-3-8-17-9-6-11-4-1-2-5-12(11)10-17;/h1-2,4-6,9-10H,3,7-8H2;1H/q+1;/p-1

InChI Key

UDEGJUCJMRXAJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCC(F)(F)F.[I-]

Origin of Product

United States

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